molecular formula C44H32N2O4 B14580740 Ethanone, 2,2'-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- CAS No. 61453-99-4

Ethanone, 2,2'-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)-

Cat. No.: B14580740
CAS No.: 61453-99-4
M. Wt: 652.7 g/mol
InChI Key: TZWLIIZGUZWGLK-UHFFFAOYSA-N
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Description

Ethanone, 2,2’-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- is a complex organic compound with a unique structure that includes indolizinyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2’-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the indolizinyl and phenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2’-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 2,2’-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Ethanone, 2,2’-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1,2-diphenyl-
  • Ethanone, 2-ethoxy-1,2-diphenyl-
  • Ethanone, 2,2-dimethoxy-1,2-diphenyl-

Uniqueness

Ethanone, 2,2’-dioxybis[1-phenyl-2-(3-phenyl-1-indolizinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indolizinyl and phenyl groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

61453-99-4

Molecular Formula

C44H32N2O4

Molecular Weight

652.7 g/mol

IUPAC Name

2-[2-oxo-2-phenyl-1-(3-phenylindolizin-1-yl)ethyl]peroxy-1-phenyl-2-(3-phenylindolizin-1-yl)ethanone

InChI

InChI=1S/C44H32N2O4/c47-41(33-21-9-3-10-22-33)43(35-29-39(31-17-5-1-6-18-31)45-27-15-13-25-37(35)45)49-50-44(42(48)34-23-11-4-12-24-34)36-30-40(32-19-7-2-8-20-32)46-28-16-14-26-38(36)46/h1-30,43-44H

InChI Key

TZWLIIZGUZWGLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(C(=O)C4=CC=CC=C4)OOC(C5=C6C=CC=CN6C(=C5)C7=CC=CC=C7)C(=O)C8=CC=CC=C8

Origin of Product

United States

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